molecular formula C11H11Cl2NO B7469137 1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide

1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide

Cat. No. B7469137
M. Wt: 244.11 g/mol
InChI Key: DPWVXQZUAQUZMI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPC belongs to the family of cyclobutane carboxamide compounds and has been found to exhibit promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of DPC is not fully understood. However, it has been proposed that DPC acts on the GABAergic system, which is responsible for regulating neuronal excitability. DPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in the symptoms associated with various medical conditions.
Biochemical and Physiological Effects:
DPC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. DPC has also been found to decrease the levels of glutamate, which is responsible for excitatory neurotransmission. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

DPC has several advantages for lab experiments. It exhibits potent anticonvulsant, anxiolytic, and antinociceptive effects in animal models, making it an ideal candidate for studying the mechanisms underlying these conditions. Furthermore, DPC has been found to be well-tolerated and safe in animal studies. However, the synthesis of DPC is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of DPC is not fully understood, which may limit its use in certain research studies.

Future Directions

There are several future directions for the study of DPC. One potential direction is the development of novel analogs of DPC with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of the long-term effects of DPC on the brain and other organs. Furthermore, the potential use of DPC in the treatment of autoimmune diseases and other medical conditions warrants further investigation. Overall, DPC has shown promising results in various scientific research studies and has the potential to be a valuable tool in the field of medicine.

Scientific Research Applications

DPC has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to exhibit anticonvulsant, anxiolytic, and antinociceptive effects in animal models. DPC has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Furthermore, DPC has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWVXQZUAQUZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-1-cyclobutane-carboxamide

Synthesis routes and methods

Procedure details

A solution of 1-(3,4-dichlorophenyl)-1-cyclobutane carbonitrile (70 g) prepared in a similar manner to that described in Example 1 in industrial methylated spirit (200 ml) was mixed with a solution of sodium hydroxide (3.7 g) in water (5 ml) and 30% hydrogen peroxide solution added dropwise. The mixture was heated at 50° C. for one hour and then stirred with 10% palladium on charcoal (0.5 g) for one hour. The mixture was filtered and evaporated to dryness to give 1-(3,4-dichlorophenyl)-1-cyclobutane-carboxamide.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

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